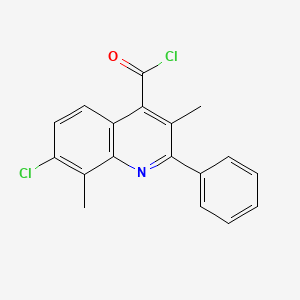

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride

Descripción

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride (CAS: 1160256-98-3, MFCD03422900) is a halogenated quinoline derivative with a molecular formula of C₁₉H₁₅Cl₂NO. It features a quinoline backbone substituted with chlorine at position 7, methyl groups at positions 3 and 8, a phenyl group at position 2, and a reactive carbonyl chloride at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electrophilic carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions .

Key physicochemical properties include:

Propiedades

IUPAC Name |

7-chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-14(19)9-8-13-15(18(20)22)11(2)16(21-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPFTHZPMGNIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Quinoline Core

The foundational step involves constructing the quinoline skeleton, which can be achieved via the Skraup synthesis or other cyclization methods:

Skraup Synthesis : This classical method involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid, leading to the quinoline core. Variations include using substituted anilines to introduce specific groups at desired positions.

Alternative Methods : Modern approaches may utilize Friedländer or Povarov reactions, especially when aiming for specific substitution patterns.

Formation of the Carbonyl Chloride Group

- The carbonyl chloride functional group is introduced by converting the corresponding carboxylic acid derivative into an acyl chloride:

Carboxylic acid derivative + oxalyl chloride (or thionyl chloride) → acyl chloride

- Reaction Conditions : Anhydrous solvents such as dichloromethane are used, with reflux conditions maintained to facilitate the transformation. The reaction proceeds via nucleophilic acyl substitution, replacing the hydroxyl group with a chloride.

Purification and Characterization

The crude product is purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.

Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary of the Synthetic Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Quinoline core synthesis | Aniline derivative + glycerol + H₂SO₄ | Reflux | Core formation |

| 2 | Methylation at 3 and 8 | Methyl iodide + K₂CO₃ | Reflux | Methyl groups |

| 3 | Phenyl substitution at 2 | Suzuki coupling | Pd catalyst, phenylboronic acid | Phenyl group |

| 4 | Chlorination at 7 | SOCl₂ or PCl₅ | Low temperature | Chloro group |

| 5 | Conversion to acyl chloride | Carboxylic acid + oxalyl chloride | Reflux | Carbonyl chloride formation |

Research Findings and Optimization

Yield Enhancement : Use of catalytic amounts of Lewis acids or phase-transfer catalysts during substitution steps can improve yields.

Environmental Considerations : Employing greener chlorinating agents like N-chlorosuccinimide (NCS) in controlled conditions reduces hazardous waste.

Industrial Scale : Continuous flow reactors and process optimization are being explored to scale up synthesis while maintaining purity and safety.

Análisis De Reacciones Químicas

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Electrophilic aromatic substitution: The phenyl and quinoline rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization

Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis:

The compound is primarily utilized as a key intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it suitable for creating derivatives with enhanced properties or activities.

Reagent in Organic Reactions:

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride acts as a reagent in various organic reactions, including acylation and chlorination processes. It can facilitate the formation of new carbon-carbon bonds, which is essential in the development of pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that modifications at specific positions on the quinoline ring can enhance its efficacy while maintaining low cytotoxicity to human cells.

Anticancer Activity:

The compound has been evaluated for its potential anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by interfering with critical cellular pathways, including those involved in DNA replication and repair. The presence of chlorine and other functional groups enhances its interaction with biological targets, making it a candidate for further drug development.

Medicinal Chemistry

Pharmaceutical Intermediate:

this compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its ability to form derivatives with specific biological activities makes it valuable in the design of new therapeutic agents.

Mechanism of Action Studies:

Ongoing research is investigating the mechanisms through which this compound exerts its biological effects. It is believed to interact with enzymes and receptors involved in critical signaling pathways, potentially leading to the development of targeted therapies for various diseases.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its chemical properties enable its use in creating products with specific electronic or optical characteristics, which are essential in advanced materials science .

Case Studies

- Antiviral Screening: A study screened quinoline derivatives for antiviral activity against enterovirus D68, revealing that structural modifications enhanced efficacy while reducing cytotoxicity.

- Antibacterial Evaluation: Synthesized derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing improved antibacterial activity with certain structural changes.

- Anticancer Research: Compounds derived from this compound were evaluated against hematologic cancer cells in vitro, demonstrating promising results comparable to established treatments.

Mecanismo De Acción

The mechanism of action of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The following table compares 7-chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride with analogous quinoline-4-carbonyl chlorides, highlighting substituent differences and their implications:

Notes:

- Chlorine Position: Chlorine at position 7 (target compound) vs. 6 or 8 (others) influences electronic effects and reactivity. For instance, chlorine at position 7 may deactivate the quinoline ring differently compared to position 6, affecting electrophilic substitution patterns .

- Methyl vs. Propoxy Groups: Methyl groups (target compound) increase hydrophobicity, whereas propoxy substituents (e.g., in 8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride) introduce ether linkages, enhancing solubility in polar solvents .

Physicochemical Properties

- Lipophilicity : Determined via HPLC capacity factors (log k). Methyl and phenyl groups in the target compound contribute to higher log k values compared to propoxy-substituted analogs, as seen in studies on similar 4-chloro-2-arylcarbonylphenyl carbamates .

- Thermal Stability : Methyl-substituted derivatives (e.g., target compound) exhibit higher melting points (e.g., 281–282°C for related compounds) due to crystalline packing efficiency, whereas propoxy-substituted analogs may have lower melting points .

Actividad Biológica

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H13Cl2NO, with a molecular weight of 330.21 g/mol. The structure features a quinoline core with several substituents: a chlorine atom at the 7-position, methyl groups at the 3 and 8 positions, and a phenyl group at the 2-position. The carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C18H13Cl2NO | Contains carbonyl chloride for high reactivity |

| 7-Chloroquinoline | C9H6ClN | Simpler structure; lacks additional substituents |

| 3-Methylquinoline | C10H9N | Contains only one methyl group |

| 2-Aminoquinoline | C9H10N2 | Contains an amino group instead of carbonyl chloride |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinoline Core : This can be achieved via Skraup synthesis, which involves cyclization of aniline derivatives.

- Introduction of Substituents : Chlorination and methylation are performed using reagents like thionyl chloride or phosphorus pentachloride.

- Formation of the Carbonyl Chloride Group : This is accomplished by reacting a carboxylic acid derivative with oxalyl chloride or thionyl chloride under anhydrous conditions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains with significant results:

- Inhibition Zones : Studies have reported inhibition zones ranging from 18 mm to 25 mm against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also shown potential anticancer properties. Quinoline derivatives are known for their ability to interact with DNA and inhibit cancer cell proliferation. The specific mechanisms involve:

- Enzyme Inhibition : Potential interaction with enzymes involved in cell cycle regulation.

- Induction of Apoptosis : Some studies suggest that quinoline derivatives can trigger programmed cell death in cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as:

- Enzymes (e.g., kinases)

- Receptors involved in cellular signaling pathways

These interactions can lead to either inhibition or activation of critical biological pathways, which is currently an area of active research .

Case Studies

- Antiviral Activity : Recent studies have evaluated quinoline derivatives against viral infections, showing that certain analogs demonstrate significant antiviral activity against SARS-CoV-2 by inhibiting helicase activity .

- Comparative Studies : A comparative analysis with other quinoline derivatives has shown that modifications at the 2 and 4 positions can significantly enhance biological activity. For instance, compounds with additional methoxy groups exhibited improved efficacy against various pathogens .

Q & A

Q. Table: Predicted Reactivity Parameters

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| LUMO energy | -1.8 eV | Indicates susceptibility to nucleophilic attack |

| Fukui f⁻ | 0.12 | Confirms C-4 as primary electrophilic site |

Advanced: How does modification of the quinoline core (e.g., chloro, methyl, phenyl groups) influence biological activity in related compounds?

Methodological Answer:

- Chloro at C-7 : Enhances lipophilicity (logP +0.5) and membrane penetration, critical for antimicrobial activity .

- Methyl at C-3/C-8 : Steric hindrance reduces metabolic deactivation by cytochrome P450 enzymes .

- Phenyl at C-2 : π-Stacking with DNA topoisomerase II increases intercalation potency .

Biological Data Comparison:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.